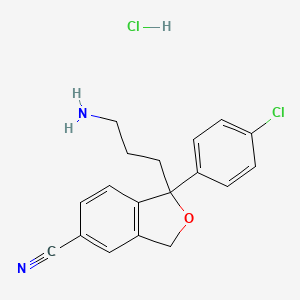

Didemethyl Chloro Citalopram Hydrochloride

Description

Didemethyl Chloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant.

Properties

IUPAC Name |

1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLLOQFYAPCTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-48-5 | |

| Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Chloro Citalopram Hydrochloride involves multiple steps, starting from the parent compound, Citalopram. The process typically includes:

Demethylation: Removal of methyl groups from Citalopram using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).

Chlorination: Introduction of a chlorine atom through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid (HCl) under controlled conditions

Industrial Production Methods

Industrial production of Didemethyl Chloro Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Chloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN)

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaOH or KCN in aqueous or alcoholic medium

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with functional groups like hydroxyl or cyano

Scientific Research Applications

Didemethyl Chloro Citalopram Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.

Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the development of new antidepressant drugs and as an intermediate in the synthesis of other pharmaceutical compounds

Mechanism of Action

The mechanism of action of Didemethyl Chloro Citalopram Hydrochloride is similar to that of Citalopram, primarily involving the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound targets the serotonin transporter (SLC6A4) and may also interact with other molecular pathways involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

Citalopram: The parent compound, a widely used SSRI.

Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.

Didemethyl Citalopram: Another metabolite with two less methyl groups but without the chlorine atom

Uniqueness

Didemethyl Chloro Citalopram Hydrochloride is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence the compound’s binding affinity, metabolic stability, and overall efficacy in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.